molecular formula C8H8ClF B125836 4-(Chloromethyl)-2-fluoro-1-methylbenzene CAS No. 147542-00-5

4-(Chloromethyl)-2-fluoro-1-methylbenzene

Cat. No. B125836
M. Wt: 158.6 g/mol
InChI Key: CDFRDDZQCBOCGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods such as solid-phase synthesis, Grignard reactions, and diazotization. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the preparation of substituted nitrogenous heterocycles . Similarly, (Chloromethyl)bis(4-fluorophenyl)methylsilane is synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene and dichloro(chloromethyl)methylsilane . These methods could potentially be adapted for the synthesis of 4-(Chloromethyl)-2-fluoro-1-methylbenzene.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as NMR spectroscopy. For instance, the structure of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was elucidated using NMR, suggesting the existence of oligomeric derivatives . This analytical technique could also be applied to determine the structure of 4-(Chloromethyl)-2-fluoro-1-methylbenzene.

Chemical Reactions Analysis

The chemical reactions involving related fluorinated aromatic compounds often include nucleophilic aromatic substitution, as seen in the reaction of aniline with 1-fluoro-2,4-dinitrobenzene . The kinetics of these reactions can vary based on the solvent used and the presence of catalysis. These findings can help predict the reactivity of 4-(Chloromethyl)-2-fluoro-1-methylbenzene in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and the presence of functional groups. For example, the purity and yield of synthesized compounds are critical for their potential industrial application, as demonstrated in the synthesis of 2,4-dichlorofluorobenzene and (Chloromethyl)bis(4-fluorophenyl)methylsilane . These properties would also be important for 4-(Chloromethyl)-2-fluoro-1-methylbenzene, especially if it were to be used in industrial processes or as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Vaporization Enthalpies of Halogen-Substituted Methylbenzenes

A study by Verevkin et al. (2014) focuses on the vapor pressures and molar standard enthalpies of vaporization of various halogen-substituted methylbenzenes, including fluorobenzene and chlorobenzene derivatives. Although not directly mentioning 4-(Chloromethyl)-2-fluoro-1-methylbenzene, this research provides valuable context on the thermodynamic properties of closely related compounds, aiding in understanding the behaviors and applications of halogenated aromatic compounds in chemical processes Verevkin et al., 2014.

Synthesis of Bis(4-fluorophenyl) Methylsilane

Research by Guo Xiang-li (2013) elaborates on the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, which serves as an intermediate for fungicide production. This study illustrates a practical approach to synthesizing halogenated organosilicon compounds, highlighting the compound's role in reducing production costs and improving intermediate purity for industrial applications Guo Xiang-li, 2013.

Electrophilic Fluorination Catalyst

Selectfluor F-TEDA-BF4, containing a chloromethylfluoro moiety, is detailed in research by Stavber and Zupan (2005) as a versatile mediator or catalyst in organic chemistry for various functionalizations. Its efficiency in electrophilic fluorination and other functional group introductions underscores the compound's significance in organic synthesis, offering a straightforward route for the introduction of fluorine into organic molecules Stavber & Zupan, 2005.

Fluorine Introduction in Organic Molecules

Singh and Shreeve (2004) discuss the role of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) in the electrophilic fluorination of organic compounds. This reagent enables the effective introduction of fluorine, showcasing the utility of fluorine-containing compounds in enhancing molecular properties for pharmaceutical and agrochemical applications Singh & Shreeve, 2004.

Organometallic Chemistry Applications

Pike et al. (2017) highlight the use of partially fluorinated benzenes, like 4-(Chloromethyl)-2-fluoro-1-methylbenzene, in organometallic chemistry and transition-metal-based catalysis. These compounds serve as solvents or ligands due to their reduced π-electron donation capacity, showcasing the strategic use of fluorinated aromatics in catalytic processes and synthesis Pike et al., 2017.

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, as well as guidelines for safe handling and use . The specific hazards of “4-(Chloromethyl)-2-fluoro-1-methylbenzene” would need to be determined.

Future Directions

The potential uses and future directions for a compound like “4-(Chloromethyl)-2-fluoro-1-methylbenzene” could be wide-ranging, depending on its physical and chemical properties. It could potentially be used in the synthesis of other compounds, or in applications like materials science or pharmaceuticals .

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFRDDZQCBOCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595232
Record name 4-(Chloromethyl)-2-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-fluoro-1-methylbenzene

CAS RN

147542-00-5
Record name 4-(Chloromethyl)-2-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147542-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-fluoro-1-methylbenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (0.892 g, 7.5 mmol) was added to a solution of the product of STEP 1 (1.0 g, 6.4 mmol) dropwise at 0° C. After 30 min, the reaction was quenched with crushed ice carefully, and diluted with H2O. The product was extracted with ether. The organic layer washed with saturated NaHCO3, brine and dried with Na0.2SO4. Ether was evaporated and the residue was purified by chromatography (on silica gel, ethyl acetate/hexane=1/9) to give a clear liquid in 10.5 g. NMR spectra of the product were consistent for the proposed structure.
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0.892 g
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1 g
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